molecular formula C10H16ClNO B14640401 2-Amino-4-tert-butylphenol;hydrochloride CAS No. 54118-63-7

2-Amino-4-tert-butylphenol;hydrochloride

Cat. No.: B14640401
CAS No.: 54118-63-7
M. Wt: 201.69 g/mol
InChI Key: DMTMIPHTFJMOPB-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butylphenol hydrochloride (CAS 1199-46-8) is a phenolic derivative with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 165.23 g/mol (base) + HCl. It is characterized by a tert-butyl substituent at the para position of the phenol ring and an amino group at the ortho position. Key properties include:

  • Melting Point: 160–163°C .
  • Applications: Intermediate for fluorescent brighteners, pesticides, dyes, and anion-sensitive membrane sensors .
  • Safety: Classified as acutely toxic (oral, dermal, inhalation), with skin/eye irritation and organ toxicity risks .

Properties

CAS No.

54118-63-7

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-amino-4-tert-butylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H

InChI Key

DMTMIPHTFJMOPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Diazotization-Coupling-Cracking Reduction Method

Reaction Pathway

This three-step approach, detailed in CN1093354A , involves:

  • Diazotization : Aniline reacts with hydrochloric acid or sulfuric acid to form a diazonium salt at 0–10°C.
  • Coupling : The diazonium salt couples with p-tert-butylphenol in alkaline conditions (pH 9–11) to yield an azo intermediate.
  • Cracking Reduction : The azo compound undergoes reductive cleavage using sodium hydrosulfite, hydrazine hydrate, or zinc powder in ethanol/water.
Key Parameters:
Step Conditions Yield
Diazotization 0–10°C, HCl/aniline = 2–3:1 (mol) 98%
Coupling 60°C, NaOH/p-tert-butylphenol = 1.1:1 94.5%
Cracking Reduction 40–50°C, Na₂S₂O₄/azo = 3:1 92.9%

The total yield reaches 85–90% , with purity >98% after recrystallization.

Industrial Adaptation

Large-scale production uses continuous flow reactors for diazotization and coupling to minimize intermediate degradation. Ethanol is preferred for cracking reduction due to its ability to dissolve both azo compounds and reductants.

Catalytic Hydrogenation of Nitrophenol Precursors

Nitration-Reduction Route

As described in CN102267916A and ChemicalBook , 4-tert-butylphenol is nitrated to 2-nitro-4-tert-butylphenol, followed by catalytic hydrogenation:

  • Nitration : 4-tert-butylphenol reacts with 30–50% HNO₃ at 55–65°C (yield: 70–80%).
  • Hydrogenation : The nitro group is reduced using Pd/C (5 wt%) in ethanol under H₂ (3 atm) at 50°C.
Optimization Data:
Parameter Optimal Value Purity
Catalyst Loading 5–10% Pd/C 99%
Temperature 50–60°C 98.5%
H₂ Pressure 2–4 atm 97%

This method achieves 85–95% yield , with residual palladium <10 ppm after activated carbon filtration.

Alternative Reductive Methods

Zinc-Acid Reduction

CN1093354A and Chemsrc report using zinc powder in acidic media (e.g., HCl or H₂SO₄) for azo-cracking:

  • Conditions : 50°C, Zn/azo = 3:1 (mol), 4-hour reaction.
  • Yield : 85.9%, with zinc hydroxide byproducts removed via toluene extraction.

Hydrazine-Mediated Reduction

Hydrazine hydrate in alkaline ethanol reduces nitro groups at ambient temperatures:

  • Conditions : 25°C, NH₂NH₂·H₂O/nitro = 5:1, 20-hour reaction.
  • Yield : 95.2%, though hydrazine residues require thorough washing.

Hydrochloride Salt Formation

Neutralization-Crystallization

The free base (2-amino-4-tert-butylphenol) is treated with concentrated HCl in ethanol:

  • Neutralization : HCl added until pH 1–2.
  • Crystallization : Cool to 0–5°C, yielding white crystals (mp 160–163°C).
Purity Control:
  • Recrystallization Solvent : Ethanol/water (3:1 v/v).
  • Residual Solvents : <0.1% (GC-MS).

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Diazotization-Cracking High yield (90%), low cost Multi-step, azo waste disposal Industrial
Catalytic Hydrogenation High purity (>98%), simple workflow Pd catalyst cost Lab/Industrial
Zinc-Acid Reduction Fast reaction, inexpensive reagents Zinc sludge generation Small-scale

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's information regarding the applications of compounds related to "2-Amino-4-tert-butylphenol," with a focus on its use as a reactant and in synthesis:

5-Amino-2,4-di-tert-butylphenol and Ivacaftor

5-Amino-2,4-di-tert-butylphenol is used in the preparation of Ivacaftor, a drug used for the treatment of cystic fibrosis .

  • An improved process for preparation of 5-Amino-2,4-di-tert-butylphenol or an acid addition salt thereof is used as an intermediate of Ivacaftor .
  • The present invention provides an improved process for the preparation of Ivacaftor, comprising preparing the 5-Amino-2,4-di- fefi-butylphenol hydrochloride salt as process described above, and converting the 5- Anxino-2,4-di-tert-butylphenol hydrochloride salt in to Ivacaftor .

Other related compounds

  • 2,4-Di-tert-butylphenol (2,4-DTBP) This is a common toxic secondary metabolite produced by various groups of organisms .
  • 4-tert-Butylphenol: It major uses are in the production of epoxy resins and curing agents and also in polycarbonate resins. It has also found use in the production of phenolic resins. Another use is in the production of para tertiary butylphenol formaldehyde resin. It has also found use as a plasticizer .

Removal and Extraction

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Functional Groups
2-Amino-4-tert-butylphenol HCl -NH₂ (ortho), -C(CH₃)₃ (para) C₁₀H₁₅NO·HCl Phenol, amine
2-Amino-5-bromophenol HCl -NH₂ (ortho), -Br (meta) C₆H₅BrNO·HCl Phenol, amine, halogen
2-Amino-5-methylphenol HCl -NH₂ (ortho), -CH₃ (meta) C₇H₉NO·HCl Phenol, amine, alkyl
2-Amino-4-isopropylphenol -NH₂ (ortho), -CH(CH₃)₂ (para) C₉H₁₃NO Phenol, amine, branched alkyl
2-Amino-4-(trifluoromethyl)thiophenol HCl -SH (ortho), -CF₃ (para) C₇H₆F₃NS·HCl Thiol, trifluoromethyl

Physical Properties

Compound Name Melting Point (°C) Water Solubility (mg/L) Color/Form
2-Amino-4-tert-butylphenol HCl 160–163 Likely low Off-white crystalline
2-Amino-5-bromophenol HCl Not reported Not reported White solid
2-Amino-5-methylphenol HCl Not reported Not reported Brown solid
2-Amino-4-isopropylphenol 72.56 1806–2438 Not reported
2-Amino-5-chlorophenol HCl Not reported Not reported Light purple solid

Notes:

  • The tert-butyl group in 2-Amino-4-tert-butylphenol HCl increases steric hindrance, reducing solubility compared to smaller substituents (e.g., methyl or isopropyl) .
  • Halogenated derivatives (bromo, chloro) may exhibit higher reactivity in cross-coupling reactions .

Key Research Findings

Synthetic Efficiency: Methyl-substituted derivatives (e.g., 2-Amino-5-methylphenol HCl) show higher yields (50.8%) compared to bromo- or chloro-substituted analogs (27.2–36.1%) .

Solubility Trends : Branched alkyl groups (tert-butyl, isopropyl) reduce water solubility, whereas smaller substituents (methyl) or polar groups (thiol) enhance it .

Thermal Stability : The tert-butyl group confers a higher melting point (160–163°C) compared to isopropyl (72.56°C), suggesting improved thermal stability for industrial applications .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-tert-butylphenol hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of 4-tert-butylphenol followed by amination. For example:

Alkylation : React 4-tert-butylphenol with a halogenating agent (e.g., SOCl₂) to form the chloro intermediate.

Amination : Treat with aqueous ammonia under reflux to introduce the amino group.
Purification is critical—recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors. Monitor purity via reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing 2-Amino-4-tert-butylphenol hydrochloride?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR in DMSO-d₆. Key peaks: δ 1.3 ppm (t-Bu), δ 6.5–7.2 ppm (aromatic protons).
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 166.1 (free base) and chloride adducts.
  • Melting Point : Compare observed mp (160–163°C) with literature to assess crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation. For long-term storage (>1 year), aliquot under inert gas (N₂/Ar) and freeze at -20°C. Pre-saturate solutions with nitrogen to minimize degradation during experiments .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities.
  • Cross-Validation : Use multiple techniques (e.g., 2D NMR, FTIR) and compare with computational predictions (DFT for NMR shifts).
  • Impurity Profiling : Employ LC-MS to identify side products (e.g., residual alkylating agents) and adjust synthetic conditions .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to key parameters:
  • Factors : Temperature (80–120°C), reaction time (4–12 hr), ammonia concentration (2–6 M).
  • Response Surface Methodology : Identify optimal conditions (e.g., 100°C, 8 hr, 4 M NH₃) to maximize yield (>85%) and minimize di-alkylated byproducts. Validate with triplicate runs .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group sterically hinders electrophilic aromatic substitution at the para position. Kinetic studies (UV-Vis monitoring at 300 nm) reveal second-order dependence on ammonia concentration, supporting an SNAr mechanism. Isotopic labeling (¹⁵N-ammonia) can track amino group incorporation .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

  • Methodological Answer :
  • Solubility Testing : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Dissolution Kinetics : Use USP apparatus II (paddle method) at 37°C. The hydrochloride form typically shows 3–5× higher aqueous solubility, enhancing bioavailability .

Safety and Compliance

Q. What safety protocols are critical given its acute toxicity profile?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and handling.
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.
  • Waste Disposal : Incinerate at >850°C with afterburner to prevent dioxin formation .

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